molecular formula C17H24N2O2S B7175501 N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B7175501
M. Wt: 320.5 g/mol
InChI Key: SQWAWPOFRAUOGP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a thiophene-2-carbonyl group, an ethyl group, and a cyclopropylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Thiophene-2-carbonyl Group: This step often involves the acylation of the piperidine ring using thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The piperidine nitrogen is alkylated with ethyl iodide and cyclopropylmethyl bromide under basic conditions to introduce the ethyl and cyclopropylmethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are often employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets, such as receptors or enzymes.

    Chemical Biology: It can act as a probe to investigate the mechanisms of action of similar compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The thiophene-2-carbonyl group may enhance binding affinity or specificity through additional interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The unique combination of the cyclopropylmethyl, ethyl, and thiophene-2-carbonyl groups in this compound may confer distinct pharmacological properties, such as enhanced receptor binding or metabolic stability, compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-ethyl-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-2-18(12-13-8-9-13)16(20)14-6-3-4-10-19(14)17(21)15-7-5-11-22-15/h5,7,11,13-14H,2-4,6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWAWPOFRAUOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CC1)C(=O)C2CCCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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